molecular formula C18H22N2O4 B2785207 N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1790195-21-9

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2785207
CAS No.: 1790195-21-9
M. Wt: 330.384
InChI Key: XRCZQUYAGOVNGF-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide is a high-purity synthetic organic compound intended for research and development purposes. Its molecular structure incorporates a furan ring, a common heterocyclic scaffold in medicinal chemistry known for its potential bioactivity, linked via a hydroxypropyl chain to an ethanediamide (oxalamide) core that is further substituted with a phenylethyl group. This specific architecture, featuring multiple hydrogen bond donors and acceptors, suggests potential utility in various scientific investigations. Researchers may explore this molecule as a key intermediate in the synthesis of more complex pharmacologically active compounds. Its structural motifs, particularly the furan ring and the ethanediamide spacer, are found in molecules studied for their interaction with various biological targets . The presence of both aromatic systems (furan and phenyl) and polar functional groups (hydroxyl and diamide) makes it a compound of interest for fundamental research in areas such as small molecule probe development, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of the research being conducted. Scientists are encouraged to investigate its potential applications, which could include, but are not limited to, enzyme inhibition, receptor binding studies, or material science applications. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling. Researchers are responsible for ensuring their work complies with all applicable local and international regulations.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13(14-7-4-3-5-8-14)20-17(22)16(21)19-12-18(2,23)11-15-9-6-10-24-15/h3-10,13,23H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZQUYAGOVNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” typically involves the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step may involve the use of oxidizing agents to introduce the hydroxy group at the desired position.

    Formation of the oxalamide moiety: This can be done by reacting the intermediate with oxalyl chloride followed by the addition of the amine component under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Electrophilic reagents: Nitric acid, bromine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from pharmacopeial standards ():

Compound Key Functional Groups Structural Distinctions
Target Compound : N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide Furan ring, hydroxypropyl, ethanediamide, phenylethyl Unique combination of ethanediamide and phenylethyl; lacks sulphanyl/nitro groups.
Ranitidine Diamine Hemifumarate (Related Compound A) Furan ring, aminoethylthio, dimethylamino, hemifumarate salt Contains sulphanyl and amino groups; salt form enhances solubility.
Ranitidine Nitroacetamide Furan ring, sulphanyl, nitroacetamide, dimethylamino Nitroacetamide group confers electrophilic reactivity; higher polarity.
Ranitidine Amino Alcohol Hemifumarate Furan ring, dimethylamino, methanol Alcohol group increases hydrophilicity; simpler structure compared to the target compound.
Ranitidine Related Compound B (N,N’-bis-substituted nitroethenediamine) Bis-furan-thioethyl chains, nitroethenediamine Symmetrical structure with dual thioether linkages; nitro group impacts redox stability.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s hydroxypropyl and ethanediamide groups likely enhance water solubility compared to ranitidine’s sulphanyl derivatives. Nitro-containing analogs (e.g., Ranitidine Nitroacetamide) exhibit higher polarity but may form reactive intermediates, limiting stability .
  • Stability :

    • The absence of nitro or sulphanyl groups in the target compound suggests improved oxidative stability compared to ranitidine derivatives, which are prone to degradation via nitro reduction or thioether oxidation .
    • Ethanediamide’s hydrogen-bonding capacity may enhance crystalline stability, reducing hygroscopicity.

Biological Activity

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide is a compound of interest due to its unique structural features, which include a furan moiety and a phenylethyl group. This compound has been investigated for various biological activities, including potential therapeutic applications in anti-inflammatory and anticancer treatments.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the furan ring allows for potential oxidative modifications, while the phenylethyl group may enhance hydrophobic interactions with target sites. This interaction can modulate the activity of various biological pathways, leading to its therapeutic effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through caspase activation and modulation of cell cycle progression.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HT-29 (Colon)15.0Cell cycle arrest
A549 (Lung)20.0Caspase pathway activation

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects
In a study involving induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it may undergo phase I metabolic reactions primarily via cytochrome P450 enzymes.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling furan-2-ylmethyl and phenylethyl moieties to an ethanediamide backbone via stepwise amidation. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF) under nitrogen to minimize hydrolysis .
  • Intermediate Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Yield Enhancement : Adjust stoichiometry of coupling reagents (e.g., EDC/HOBt) and monitor progress via thin-layer chromatography (TLC) .

Q. What analytical techniques are most effective for characterizing structural features?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the hydroxypropyl and phenylethyl groups .
  • Infrared Spectroscopy (IR) : Identify hydrogen-bonding interactions (e.g., O–H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What initial biological screening assays are recommended to assess potential bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Anti-inflammatory Models : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and target enzymes?

  • Methodological Answer :

  • Protein Preparation : Retrieve target enzyme structures (e.g., COX-2) from the PDB and optimize hydrogen bonding networks .
  • Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on furan and hydroxypropyl interactions with catalytic residues .
  • Binding Affinity Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine models .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., thiophene vs. furan derivatives) to identify critical functional groups .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum content) to isolate confounding variables .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends in efficacy .

Q. What role do specific functional groups play in modulating pharmacokinetic properties?

  • Methodological Answer :

  • Hydroxypropyl Group : Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration .
  • Furan Ring : Increases metabolic stability compared to thiophene analogs, as shown in microsomal incubation assays .
  • Phenylethyl Moiety : Improves lipophilicity (logP ~2.8), favoring membrane permeability in Caco-2 cell models .

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